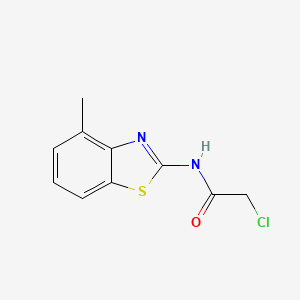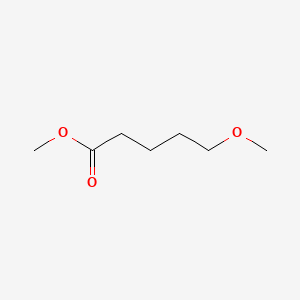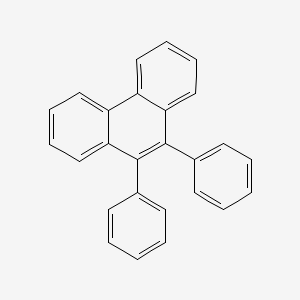
9,10-Diphenylphenanthrene
Übersicht
Beschreibung
9,10-Diphenylphenanthrene is a chemical compound with the molecular formula C26H18 . It is a polycyclic aromatic hydrocarbon .
Synthesis Analysis
The synthesis of 9,10-Diphenylphenanthrene involves the substitution of 9,10-substituted anthracenes. Eight anthracenes with aromatic phenyl and thiophene substituents were synthesized, containing both electron donating and accepting groups . Another method involves the use of dimethyl 9,10-diphenylphenanthrene-2,7-dicarboxylate as a starting compound for the preparation of 9,10-diphenyl-2,7-bis (2-phenylethenyl) phenanthrene derivatives .Molecular Structure Analysis
The molecular structure of 9,10-Diphenylphenanthrene consists of 26 carbon atoms and 18 hydrogen atoms . The molecular weight is 330.421 Da .Chemical Reactions Analysis
UV light irradiation shows an efficient photocyclization reaction, which produces a 9,10-diphenylphenanthrene derivative photoproduct . The photocyclization events are more efficient in environments of higher viscosities or rigidity .Physical And Chemical Properties Analysis
9,10-Diphenylphenanthrene has an average mass of 330.421 Da and a monoisotopic mass of 330.140839 Da . The exact physical and chemical properties specific to 9,10-Diphenylphenanthrene are not provided in the search results.Wissenschaftliche Forschungsanwendungen
1. Electrochemical Properties
9,10-Diphenylphenanthrene and its derivatives demonstrate interesting electrochemical behaviors. Studies like those by Schreivogel et al. (2010) reveal that these compounds exhibit varying redox properties dependent on factors like solvent, temperature, and sweep rate. For instance, brominated compounds show reversible room-temperature oxidation, while certain AcO-substituted derivatives display reversible oxidation peaks only at low temperatures (Schreivogel et al., 2010).
2. Luminescent Properties
The synthesis of derivatives of 9,10-diphenylphenanthrene has led to compounds with strong luminescence. Research by Olkhovik et al. (2010) explored derivatives that exhibited strong luminescence both in solid state and in solution, expanding the potential applications in photophysics and materials science (Olkhovik et al., 2010).
3. Synthesis and Chemical Reactions
Palladium-catalyzed reactions involving 9,10-diphenylphenanthrene have been a focus in organic synthesis. Dyker and Kellner (1994) and Catellani et al. (2001) demonstrate methods for synthesizing substituted phenanthrenes using palladium catalysis, contributing to advancements in organic synthetic methodologies (Dyker & Kellner, 1994); (Catellani et al., 2001).
4. Photochemical and Photocyclization Studies
The photochemical behavior of 9,10-diphenylphenanthrene derivatives has been a topic of interest. For example, Ichimura and Watanabe (1976) investigated the photocyclization of diphenylmaleonitrile, leading to the formation of 9,10-dicyanophenanthrene derivatives under certain conditions (Ichimura & Watanabe, 1976).
5. Biodegradation and Environmental Impact
Studies on the biodegradation of phenanthrene derivatives, including 9,10-diphenylphenanthrene, highlight their environmental impact. Bezalel et al. (1996) detailed the metabolism of phenanthrene by the white rot fungus Pleurotus ostreatus, a critical process in understanding the environmental fate of such compounds (Bezalel et al., 1996).
Safety And Hazards
Zukünftige Richtungen
The future directions of 9,10-Diphenylphenanthrene research could involve further exploration of its photochemical behavior . The results of such studies could shed more light on the photochemical behavior of related compounds and help in the development of novel materials with improved photostability and photo-properties .
Eigenschaften
IUPAC Name |
9,10-diphenylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-3-11-19(12-4-1)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(25)20-13-5-2-6-14-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECWSIFCFMVOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348101 | |
| Record name | 9,10-Diphenylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Diphenylphenanthrene | |
CAS RN |
602-15-3 | |
| Record name | 9,10-Diphenylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





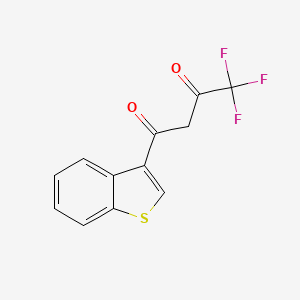


![2-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B1615482.png)
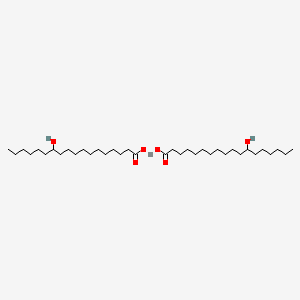
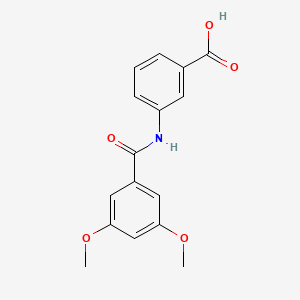

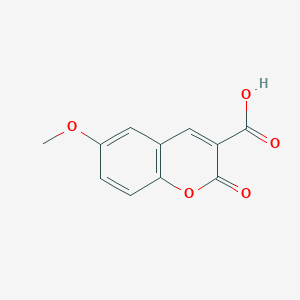
![1-Ethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1615490.png)
